Bismuth tungsten oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

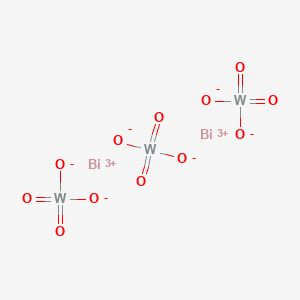

IUPAC Name |

dibismuth;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.12O.3W/q2*+3;;;;;;;6*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNBMQNJXHTBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O12W3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-86-3 | |

| Record name | bismuth tungstate ( Bi2WO6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of bismuth tungsten oxide?

Bismuth Tungsten Oxide ( ): Fundamental Properties & Translational Applications

The Aurivillius Architecture: Crystal & Electronic Structure

Crystal Lattice Configuration

-

Layer A:

sheets (Pyramidal -

Layer B:

perovskite slabs (Corner-sharing

This layered topology is not merely structural; it creates a built-in internal electric field perpendicular to the layers. This field promotes the efficient separation of electron-hole pairs, a critical feature for both photocatalytic efficiency and radiotherapeutic sensitization.

Electronic Band Structure

Unlike wide-bandgap insulators,

-

Valence Band (VB): Formed by the hybridization of O 2p and Bi 6s orbitals.[2][3] The Bi 6s contribution disperses the VB, increasing hole mobility.[3]

-

Conduction Band (CB): Dominated by W 5d orbitals.[4]

-

Band Gap (

): Typically 2.7 – 2.9 eV .

Visualization: Structural & Electronic Logic

Figure 1: Schematic of the Aurivillius layered structure and its impact on electronic properties. The alternating cationic and anionic layers generate an internal field that suppresses charge recombination.

Physicochemical Profile

The following data summarizes the core metrics required for experimental design.

| Property | Value / Characteristic | Relevance |

| Formula Mass | 697.8 g/mol | Stoichiometry calculations |

| Density | ~9.5 g/cm³ | High density is crucial for CT contrast efficacy |

| Band Gap | 2.75 ± 0.15 eV | Visible light activation (Blue/Green spectrum) |

| Morphology | Nanosheets, Nanoflowers, Microspheres | Surface area tuning (10–80 m²/g) |

| Zeta Potential | Negative (at neutral pH) | Facilitates electrostatic coating with cationic polymers |

| X-ray Attenuation | > 5.7 cm²/g (at 100 keV) | Superior to Iodine (~1.9 cm²/g) and Gold (~5.1 cm²/g) |

| Toxicity | Low (LD50 > 2g/kg in rodent models) | Suitable for further biocompatibility engineering |

Synthesis Protocol: Hydrothermal Engineering

For biomedical applications, controlling size (<100 nm) and surface chemistry is paramount. The following protocol utilizes a bottom-up hydrothermal approach to generate uniform

Reagents

-

Bismuth Nitrate Pentahydrate (

)[5] -

Sodium Tungstate Dihydrate (

) -

Cetyltrimethylammonium Bromide (CTAB) – Surfactant for morphology control[6]

-

Glacial Acetic Acid or NaOH – pH adjustment

Step-by-Step Protocol

-

Precursor Dissolution:

-

Dissolve 2 mmol of

in 20 mL of glacial acetic acid. (Acidic environment prevents Bi hydrolysis). -

Dissolve 1 mmol of

in 20 mL deionized water.

-

-

Surfactant Integration:

-

Add 0.2g CTAB to the Tungstate solution. Stir until clear. Rationale: CTAB acts as a soft template, restricting growth along the c-axis to form 2D nanosheets.

-

-

Precipitation:

-

Dropwise add the Tungstate solution into the Bismuth solution under vigorous stirring. A white precipitate will form.

-

Adjust pH to ~7.0 using NaOH (4M) if specific facet exposure (e.g., {001}) is desired.

-

-

Hydrothermal Treatment:

-

Transfer suspension to a Teflon-lined stainless steel autoclave (fill to 80% capacity).

-

Heat at 160°C for 20 hours . Causality: Temperature dictates crystallinity; time dictates Ostwald ripening and morphological uniformity.

-

-

Purification:

-

Centrifuge (8000 rpm, 10 min). Wash 3x with ethanol and 3x with water to remove ionic byproducts and residual CTAB.

-

Dry at 60°C overnight.

-

Translational Applications: The Bio-Interface

This section addresses the specific interests of drug development professionals: Theranostics (Therapy + Diagnostics).

Mechanism of Action: CT Imaging & Radiosensitization

Due to the high atomic numbers of Bismuth and Tungsten,

-

CT Contrast: High X-ray attenuation coefficient allows for clear delineation of tumor margins.

-

Radiosensitization: When irradiated with X-rays,

emits secondary electrons (Auger electrons) and generates ROS (hydroxyl radicals) within the tumor microenvironment, enhancing DNA damage in cancer cells.

Photothermal Therapy (PTT)

Defect-engineered

-

Mechanism: Non-radiative relaxation of excited electrons generates localized heat (>43°C), inducing thermal ablation of tumors.

Biocompatibility & Surface Engineering

Raw inorganic nanoparticles are prone to opsonization and rapid renal clearance. For drug delivery applications, PEGylation is mandatory.

-

Protocol: Incubate

nanosheets with methoxy-PEG-thiol (mPEG-SH) or PEG-silane. The steric hindrance of PEG prolongs blood circulation half-life (

Visualization: Theranostic Workflow

Figure 2: The "One-for-All" Theranostic Platform.

References

-

Crystal Structure & Phase Transitions

-

The crystal structure of ferroelectric

.[7] Taylor & Francis.

-

-

Electronic Structure & Band Gap

-

Bismuth tungst

): a review on structural, photophysical and photocatalytic properties. NIH/PMC.

-

-

Hydrothermal Synthesis

-

pH-induced hydrothermal synthesis of

nanoplates with controlled crystal facets. Zhejiang Normal University.[5]

-

-

Biomedical Applications (CT/Theranostics)

-

Toxicity & Antibacterial Properties

-

Fabric

and

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deswater.com [deswater.com]

- 4. ias.ac.in [ias.ac.in]

- 5. yonghu.zjnu.edu.cn [yonghu.zjnu.edu.cn]

- 6. Hydrothermal Synthesis and Photocatalytic Activities of Bi2WO6 with Different Surfactant | Scientific.Net [scientific.net]

- 7. Aurivillius phases - Wikipedia [en.wikipedia.org]

- 8. Hyaluronic acid-functionalized bismuth oxide nanoparticles for computed tomography imaging-guided radiotherapy of tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nanomaterial-based CT contrast agents and their applications in image-guided therapy [thno.org]

- 11. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Fabrication of pure Bi2WO6 and Bi2WO6/MWCNTs nanocomposite as potential antibacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Bismuth tungsten oxide (Bi₂WO₆) crystal structure and space group.

An In-depth Technical Guide to the Crystal Structure of Bismuth Tungsten Oxide (Bi₂WO₆) for Scientific and Biomedical Research

Introduction

This compound (Bi₂WO₆), also known as bismuth tungstate, represents a cornerstone material in the field of functional oxides. As the simplest member (n=1) of the Aurivillius family of layered perovskites, its unique crystal structure imparts a range of compelling properties, including ferroelectricity, piezoelectricity, and notable photocatalytic activity under visible light.[1][2][3] Initially explored for applications in electronic components like capacitors and sensors, recent advancements have highlighted the potential of Bi₂WO₆ nanostructures in the biomedical arena, particularly in drug delivery, advanced bioimaging, and cancer therapy.[3][4][5]

This guide offers a detailed exploration of the Bi₂WO₆ crystal structure, its various polymorphs, and the space groups that define its atomic arrangement. It provides researchers, materials scientists, and drug development professionals with the foundational knowledge required to understand, synthesize, and harness the properties of this versatile material.

Part 1: The Aurivillius Crystal Structure of Bi₂WO₆

The defining characteristic of Bi₂WO₆ is its membership in the Aurivillius phase family. These materials are generally described by the formula (Bi₂O₂) (Aₙ₋₁BₙO₃ₙ₊₁), where the structure is composed of alternating fluorite-like [Bi₂O₂]²⁺ layers and perovskite-like blocks.[1][6]

For Bi₂WO₆, n=1, which simplifies the perovskite block to [WO₄]²⁻. The crystal structure, therefore, consists of alternating [Bi₂O₂]²⁺ layers and layers formed from corner-sharing WO₆ octahedra.[2][3] This layered arrangement is the origin of the material's anisotropic properties and its ability to form two-dimensional nanostructures like plates and sheets. The hybridization of bismuth 6s and oxygen 2p orbitals in the valence band contributes significantly to its high photogenerated hole mobility and catalytic performance.[2]

Part 2: Crystallographic Data and Polymorphism

Bismuth tungstate is known to exist in several temperature-dependent polymorphic forms.[3] The most common and stable form at room temperature is the orthorhombic phase, often referred to as russellite. However, understanding its phase transitions is critical, as high-temperature synthesis methods can yield different crystal structures.[3][7]

Key Crystalline Phases of Bi₂WO₆:

-

Orthorhombic (L-Phase): This is the low-temperature, ferroelectric phase. It is most commonly described by the polar space group Pca2₁ (No. 29).[8][9][10] Some literature uses the non-standard setting P2₁ab to maintain consistency with other Aurivillius phases.[3][9] This structure is characterized by the ordered tilting of the WO₆ octahedra.

-

Monoclinic (H-Phase): At high temperatures (around 960 °C), Bi₂WO₆ undergoes a phase transition to a monoclinic structure with the space group A2/m .[3][11] Another monoclinic phase with space group C2/m (No. 12) has also been reported in materials databases.[12]

-

Other Orthorhombic Phases: Structural transitions occur at intermediate temperatures. A transition at 660 °C involves a change to the space group B2cb, and a paraelectric-ferroelectric transition occurs around 930 °C.[3][9]

The precise lattice parameters of Bi₂WO₆ can vary slightly depending on the synthesis method, stoichiometry, and the presence of defects.[13] This variability underscores the importance of careful characterization for any application.

Table 1: Crystallographic Data for Major Bi₂WO₆ Phases

| Crystal System | Space Group (No.) | a (Å) | b (Å) | c (Å) | α, β, γ (°) | Reference(s) |

|---|---|---|---|---|---|---|

| Orthorhombic | Pca2₁ (29) | 5.4326 | 16.4302 | 5.4584 | 90, 90, 90 | [14] |

| Orthorhombic | Pca2₁ (29) | 5.457 | 16.435 | 5.438 | 90, 90, 90 | [13] |

| Orthorhombic | Aea2 (41) | 9.000 | 9.000 | 5.500 | 90, 90, 144.13 | [15] |

| Monoclinic | C2/m (12) | 16.20 | 3.81 | 8.24 | 90, 102.17, 90 |[12] |

Part 3: Synthesis and Characterization of Crystalline Bi₂WO₆

Rationale for Synthesis Method Selection

The choice of synthesis technique is paramount as it directly influences the resulting material's phase, crystallinity, particle size, and morphology—all of which govern its functional properties.

-

Solid-State Reaction: Involves heating precursor oxides (Bi₂O₃ and WO₃) at high temperatures. While simple and cost-effective, this method often leads to larger particles with lower surface area and can be influenced by the high-temperature phase transitions.[3][7]

-

Hydrothermal/Solvothermal Synthesis: This is a widely used solution-based method where crystallization occurs from a precursor solution in a sealed vessel (autoclave) at elevated temperature and pressure. It offers excellent control over morphology (nanoplates, microspheres), yields well-crystallized products at lower temperatures, and allows for the synthesis of high-surface-area nanostructures.[13][16][17] The pH of the precursor solution is a key parameter for controlling morphology.[17]

-

Co-precipitation: A straightforward method involving the precipitation of bismuth and tungstate ions from a solution. It can be used to produce nanocrystalline powders, though post-synthesis calcination is often required to improve crystallinity.[18]

Experimental Protocol: Hydrothermal Synthesis of Bi₂WO₆ Nanoplates

This protocol is a representative example for producing crystalline Bi₂WO₆. The causality behind this choice is its ability to produce well-defined nanostructures with high surface area, which is advantageous for both catalytic and biomedical applications.

-

Precursor Preparation (Solution A): Dissolve 1 mmol of Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 15 mL of a 1 M nitric acid (HNO₃) solution. Use ultrasonication to ensure complete dissolution. The acidic medium is necessary to prevent the premature hydrolysis of bismuth salts.

-

Precursor Preparation (Solution B): Dissolve 0.5 mmol of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in 25 mL of deionized water. Sonicate for 5 minutes to obtain a clear, homogeneous solution.[17]

-

Mixing and Precipitation: Add Solution B dropwise into Solution A under vigorous magnetic stirring. Continue stirring the resulting white suspension for 20-30 minutes to ensure uniform mixing of the precursors.

-

Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150-180°C for 12-24 hours. The controlled temperature and pressure facilitate the dissolution and recrystallization process, leading to the formation of crystalline Bi₂WO₆.

-

Product Recovery and Purification: After the autoclave cools to room temperature, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted ions and organic residues. This washing step is critical for obtaining a pure final product.

-

Drying: Dry the final powder in an oven at 60-80°C for several hours.

Structural Characterization: X-Ray Diffraction (XRD)

XRD is the definitive technique for confirming the crystal structure and phase purity of the synthesized Bi₂WO₆.

-

Sample Preparation: A small amount of the dried Bi₂WO₆ powder is gently pressed into a sample holder to create a flat, level surface.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size.

-

Data Analysis:

-

Phase Identification: The experimental diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS card no. 73-1126 for orthorhombic Bi₂WO₆) to confirm the formation of the desired phase and identify any impurities.[8]

-

Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed on the XRD data. This computational method fits a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and crystallite size.[8][19]

-

Part 4: Relevance in Drug Development and Biomedical Applications

While seemingly a traditional inorganic material, the unique structural and elemental properties of Bi₂WO₆ provide a compelling basis for its use in biomedical research.

-

Bioimaging and Radiotherapy: Bismuth is a heavy element with a high X-ray attenuation coefficient.[5] This property makes Bi₂WO₆ nanoparticles promising candidates as contrast agents for X-ray computed tomography (CT) imaging. Furthermore, their ability to absorb X-rays can enhance the localized dose of radiation, positioning them as potential radiosensitizers to improve the efficacy of cancer radiotherapy.[4]

-

Drug Delivery: The layered crystal structure naturally lends itself to the synthesis of 2D nanoplates and hierarchical microspheres with a high surface-area-to-volume ratio.[17][20] This high surface area is ideal for adsorbing and carrying drug molecules. The biocompatibility and non-toxic nature of bismuth compounds further enhance their suitability as drug delivery vehicles, potentially reducing systemic side effects compared to traditional methods.[4][21]

-

Photodynamic and Photothermal Therapy: The photocatalytic properties of Bi₂WO₆, driven by its electronic band structure, can be exploited for photodynamic therapy (PDT).[3][22] Upon irradiation with visible light, it can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. Additionally, some bismuth-based nanomaterials can convert near-infrared (NIR) light into heat, enabling their use as photothermal therapy agents to ablate tumors.[4]

The translation of Bi₂WO₆ from a material of interest in catalysis to a functional platform in biomedicine is a direct consequence of its fundamental crystal structure and the ability to control its nano-morphology through rational synthesis design.

References

-

Materials Project. (n.d.). mp-54500: Bi2WO6 (Monoclinic, C2/m, 12). Retrieved from [Link]

-

Kharitonova, E. P., et al. (2012). A structural study of the Aurivillius phases by X-ray powder diffraction. Powder Diffraction, 27(1), 2-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Aurivillius phases. Retrieved from [Link]

-

MacLaren, I., et al. (2022). Impact of magnetic ion substitution on the crystal structure of multiferroic Aurivillius phases. Journal of Materials Chemistry C, 10(14), 5649-5658. Retrieved from [Link]

-

Wang, W., et al. (2012). Effect of Halide Ions on the Microstructure of Bi2WO6 with Enhanced Removal of Rhodamine B. Crystal Growth & Design, 12(11), 5449-5455. Retrieved from [Link]

-

Hu, Y., et al. (2018). pH-induced hydrothermal synthesis of Bi2WO6 nanoplates with controlled crystal facets for switching bifunctional photocatalytic. Applied Catalysis B: Environmental, 224, 874-882. Retrieved from [Link]

-

Zhang, L., et al. (2017). Synthesis and application of Bi2WO6 for the photocatalytic degradation of two typical fluoroquinolones under visible light irradiation. RSC Advances, 7(5), 2539-2548. Retrieved from [Link]

-

Khan, M. A., et al. (2021). Progress and Perspectives on Aurivillius-Type Layered Ferroelectric Oxides in Binary Bi4Ti3O12-BiFeO3 System for Multifunctional Applications. Materials, 14(1), 111. Retrieved from [Link]

-

Prakash, A. S., et al. (2004). Synthesis and structural characterization of new n = 3 Aurivillius phases. Materials Research Bulletin, 39(10), 1459-1469. Retrieved from [Link]

-

Kania, A., & Ratuszna, A. (2003). Characterization of Bi2WO6 single crystals by X-ray diffraction, scanning electron microscopy, X-ray photoelectron spectroscopy and optical absorption. Journal of Alloys and Compounds, 352(1-2), 17-23. Retrieved from [Link]

-

Hcine, S., et al. (2022). Synthesis and Electrocatalytic Activity of Bismuth Tungstate Bi₂WO₆ for Rhodamine B Electro-Oxidation. Catalysts, 12(11), 1341. Retrieved from [Link]

-

Shang, M., et al. (2009). Synthesis, Characterization and Visible-Light Photocatalytic Properties of Bi2WO6 and Bi2W2O9 Obtained by Co-Precipitation Method. Journal of Materials Science & Technology, 25(6), 749-753. Retrieved from [Link]

-

Elaouni, H., et al. (2023). Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties. RSC Advances, 13(28), 19339-19357. Retrieved from [Link]

-

Sayed, M. A., et al. (2021). Comprehensive Evaluation of Nanosized Bismuth Tungstate (Bi2WO6) as Photoanodes for Photoelectrochemical Water Splitting Performance. ACS Omega, 6(45), 30453-30462. Retrieved from [Link]

-

Medling, S. A., et al. (2013). Exfoliation and chromism of Bi2WO6 nanosheets. Journal of Materials Chemistry C, 1(10), 1979-1986. Retrieved from [Link]

-

Zhang, L., et al. (2013). [Preparation, characterization and photocatalysis of Bi2WO6 nanocrystals]. Guang Pu Xue Yu Guang Pu Fen Xi, 33(5), 1314-1319. Retrieved from [Link]

-

Mann, A. K. P., et al. (2012). Elucidating the structure-dependent photocatalytic properties of Bi2WO6: a synthesis guided investigation. Dalton Transactions, 41(26), 7939-7945. Retrieved from [Link]

-

Elaouni, H., et al. (2023). Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties. RSC Advances, 13(28), 19339-19357. Retrieved from [Link]

-

Kania, A., et al. (2019). Structural, electrical and optical properties of ferroelectric Bi2WO6 thin films. Journal of Physics: Condensed Matter, 31(48), 485702. Retrieved from [Link]

-

Elaouni, H., et al. (2023). Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties. RSC Advances, 13(28), 19339-19357. Retrieved from [Link]

-

Materials Project. (n.d.). mp-23480: Bi2WO6 (orthorhombic, Pca2_1, 29). Retrieved from [Link]

-

Elaouni, H., et al. (2023). Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties. RSC Advances, 13(28), 19339-19357. Retrieved from [Link]

-

Materials Project. (n.d.). mp-23329: Bi2WO6 (orthorhombic, Aea2, 41). Retrieved from [Link]

-

Sun, Y., et al. (2024). The Role of Bismuth Oxide in Biomedicine. Highlights in Science, Engineering and Technology, 83, 241-246. Retrieved from [Link]

-

Ramzan, M., et al. (2020). The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties. Chemical Society Reviews, 49(4), 1057-1099. Retrieved from [Link]

-

Sun, Y., et al. (2015). First-principles study on stability, electronic structures, and visible-light absorption of graphene/Bi2WO6 (010) nanocomposite. Physical Chemistry Chemical Physics, 17(1), 385-391. Retrieved from [Link]

-

Wang, Y. (2019). The Applications of Bismuth. QMplus Hub. Retrieved from [Link]

-

McMahon, B., & S. J. Lippard. (2012). Current and Potential Applications of Bismuth-Based Drugs. Current Opinion in Chemical Biology, 16(1-2), 73-80. Retrieved from [Link]

-

Carosio, F., et al. (2020). A Short Review on Biomedical Applications of Nanostructured Bismuth Oxide and Related Nanomaterials. Nanomaterials, 10(10), 2058. Retrieved from [Link]

Sources

- 1. Aurivillius phases - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanotrun.com [nanotrun.com]

- 5. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]

- 6. A structural study of the Aurivillius phases by X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Electrocatalytic Activity of Bismuth Tungstate Bi2WO6 for Rhodamine B Electro-Oxidation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mp-23480: Bi2WO6 (orthorhombic, Pca2_1, 29) [legacy.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. [Preparation, characterization and photocatalysis of Bi2WO6 nanocrystals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mp-23329: Bi2WO6 (orthorhombic, Aea2, 41) [legacy.materialsproject.org]

- 16. researchgate.net [researchgate.net]

- 17. yonghu.zjnu.edu.cn [yonghu.zjnu.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Elucidating the structure-dependent photocatalytic properties of Bi2WO6: a synthesis guided investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Phases of Bismuth Tungsten Oxide and Their Stability

This guide provides a comprehensive exploration of the various crystalline phases of bismuth tungsten oxide, with a primary focus on the scientifically and industrially significant Bi₂WO₆ and Bi₂W₂O₉ compounds. Designed for researchers, material scientists, and professionals in drug development utilizing inorganic functional materials, this document delves into the synthesis, characterization, and stability of these materials, offering not just protocols but the scientific rationale behind them. Our aim is to equip you with the knowledge to reliably produce and identify specific phases of this compound for your applications.

Introduction to the this compound System

The this compound system is a family of ternary compounds composed of bismuth, tungsten, and oxygen. These materials have garnered significant attention due to their diverse and useful properties, including ferroelectricity, piezoelectricity, and notable photocatalytic activity under visible light.[1][2] The most well-studied member of this family is bismuth tungstate (Bi₂WO₆), which belongs to the Aurivillius phase family of layered perovskites.[1][3] The structure of these materials consists of alternating layers of (Bi₂O₂) ²⁺ and perovskite-like (WₙO₃ₙ₊₁) ²⁻ blocks.[1] The value of 'n' determines the specific stoichiometry and the number of perovskite layers, leading to different phases with distinct properties.

The stability and properties of this compound phases are intricately linked to their crystal structure, which can be manipulated through various synthesis parameters. Understanding these relationships is paramount for tailoring the material's performance for specific applications, from environmental remediation to the development of novel electronic devices.

The Phases of this compound: A Detailed Examination

The this compound system is known to form several stable and metastable phases, each with a unique crystal structure and properties. The most prominent of these are the polymorphs of Bi₂WO₆ and the Bi₂W₂O₉ phase.

Bismuth Tungstate (Bi₂WO₆): A Study in Polymorphism

Bismuth tungstate (Bi₂WO₆) is known to exist in several temperature-dependent polymorphic forms. The transitions between these phases are crucial for understanding the material's behavior under different processing and operating conditions.

-

γ-Bi₂WO₆ (Orthorhombic, Low-Temperature Phase) : This is the most common and stable phase at room temperature. It possesses a polar orthorhombic crystal structure with the space group Pca2₁ (sometimes referred to by the non-standard setting P2₁ab).[2][4][5] This phase is known for its ferroelectric properties.[2] The layered Aurivillius structure of γ-Bi₂WO₆ is believed to facilitate the separation of photogenerated electron-hole pairs, contributing to its photocatalytic activity.[4]

-

β-Bi₂WO₆ (Orthorhombic, Intermediate-Temperature Phase) : As the temperature is increased, γ-Bi₂WO₆ undergoes a reversible second-order phase transition to a nonpolar orthorhombic phase. This transition occurs at approximately 660 °C (933 K).[2][4] The space group of this phase is reported as B2cb (a non-standard setting of Aba2).[4][6]

-

α-Bi₂WO₆ (Monoclinic, High-Temperature Phase) : At even higher temperatures, around 960 °C (1233 K), a reconstructive first-order phase transition occurs to a monoclinic phase with the space group A2/m.[2][4] This high-temperature phase is not an Aurivillius structure.[2]

-

Other Bismuth-Rich Phases : Under certain synthesis conditions, particularly at lower temperatures in solid-state reactions, other bismuth-rich phases such as Bi₁₄W₂O₂₇ can form as impurities.[7] This phase has been noted to have a lower band gap than Bi₂WO₆.[7]

The stability of these phases is primarily dictated by temperature, as illustrated in the phase transition diagram below.

Caption: Temperature-induced phase transitions in Bi₂WO₆.

Bismuth Ditungstate (Bi₂W₂O₉)

Bi₂W₂O₉ is another member of the Aurivillius family with n=2, meaning it has double perovskite-like layers of (W₂O₇)²⁻ sandwiched between (Bi₂O₂) ²⁺ layers.[8]

-

Crystal Structure : Bi₂W₂O₉ typically crystallizes in an orthorhombic structure. Different space groups have been reported, including Pna2₁ and the centrosymmetric Pbcn.[9] This discrepancy might be due to different synthesis conditions or measurement temperatures.

-

Stability : The formation of pure Bi₂W₂O₉ can be challenging, as it often co-exists with Bi₂WO₆, especially at lower synthesis temperatures. The optimal temperature for forming single-phase Bi₂W₂O₉ via a solid-state reaction is around 720 °C.[10] Above this temperature, decomposition can occur.

Synthesis of this compound Phases: A Practical Guide

The choice of synthesis method is critical in determining the phase, crystallinity, morphology, and ultimately, the properties of the final this compound product. Here, we detail two of the most common and effective synthesis routes: hydrothermal synthesis and solid-state reaction, explaining the rationale behind the key experimental parameters.

Hydrothermal Synthesis of Bi₂WO₆ Nanoplates

Causality Behind the Method: The hydrothermal method is favored for producing well-crystallized nanoparticles with controlled morphology at relatively low temperatures. The high pressure and temperature in a sealed autoclave facilitate the dissolution and recrystallization of precursors, leading to high-purity products. This method is particularly effective for synthesizing nanostructures like nanoplates, which can enhance properties such as photocatalytic activity due to their high surface area and exposed crystal facets.

Step-by-Step Protocol:

-

Precursor Solution A Preparation: Dissolve 1 mmol of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 15 mL of 1 M nitric acid (HNO₃) with the aid of ultrasonication to ensure complete dissolution and prevent premature hydrolysis of the bismuth salt.[11]

-

Precursor Solution B Preparation: In a separate beaker, dissolve 0.5 mmol of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in 25 mL of deionized water and sonicate for 5 minutes to form a homogeneous solution.[11]

-

Mixing and pH Adjustment: Under vigorous stirring, add Solution B dropwise to Solution A. Continue stirring for 20 minutes. The pH of the resulting mixture is a critical parameter that influences the final morphology and even the phase of the product.[11][12] To obtain orthorhombic Bi₂WO₆ nanoplates, adjust the pH to a desired value (e.g., pH 1-9) using a dilute ammonium hydroxide solution.[11] Lower pH values (around 1-2) tend to favor the formation of 3D flower-like structures, while higher pH values (around 7-9) promote the growth of thinner nanoplates with more exposed {001} facets.[11][12] At very high pH (e.g., >9.5), the formation of other phases like Bi₃.₈₄W₀.₁₆O₆.₂₄ can occur.[13]

-

Hydrothermal Treatment: Transfer the final mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 200 °C for 20 hours in an oven.[11] The temperature and duration of the hydrothermal treatment influence the crystallinity and size of the nanoparticles.

-

Product Recovery and Purification: After the autoclave has cooled to room temperature, collect the white precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the final product in an oven at 60 °C overnight.[11]

Self-Validation: The successful synthesis of orthorhombic Bi₂WO₆ nanoplates should be confirmed by X-ray diffraction (XRD) and Raman spectroscopy. The XRD pattern should match the standard pattern for the orthorhombic phase (JCPDS No. 39-0256), and the Raman spectrum should exhibit the characteristic vibrational modes for this phase.

Caption: Workflow for the hydrothermal synthesis of Bi₂WO₆ nanoplates.

Solid-State Synthesis of Orthorhombic γ-Bi₂WO₆

Causality Behind the Method: The solid-state reaction method is a conventional, straightforward, and scalable approach for producing polycrystalline ceramic materials. It involves the direct reaction of solid precursors at high temperatures. The high temperature provides the necessary thermal energy to overcome the activation energy for the reaction and diffusion of ions in the solid state, leading to the formation of the desired crystalline phase. This method is particularly suitable for producing bulk quantities of the thermodynamically stable low-temperature orthorhombic phase of Bi₂WO₆.[14]

Step-by-Step Protocol:

-

Precursor Weighing and Mixing: Stoichiometrically weigh high-purity bismuth(III) oxide (Bi₂O₃) and tungsten(VI) oxide (WO₃) powders. For Bi₂WO₆, the molar ratio of Bi₂O₃ to WO₃ should be 1:1. Thoroughly grind the powders together in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. The intimacy of mixing is crucial for a complete reaction.

-

Calcination: Transfer the mixed powder into an alumina crucible. Place the crucible in a muffle furnace and heat it to 850 °C for 8 hours.[14] The calcination temperature and time are critical for the formation of the pure orthorhombic phase and to ensure complete reaction. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high could lead to the formation of high-temperature phases or excessive grain growth.

-

Cooling and Grinding: After calcination, allow the furnace to cool down to room temperature naturally. The resulting product will be a sintered pellet or cake.

-

Final Grinding: Grind the calcined product into a fine powder using an agate mortar and pestle.

Self-Validation: The phase purity of the synthesized γ-Bi₂WO₆ powder should be confirmed by XRD. The diffraction pattern should correspond to the orthorhombic russellite phase (JCPDS No. 73-1126).[15] Scanning electron microscopy (SEM) can be used to examine the morphology of the powder, which typically consists of irregular, agglomerated particles.[14]

Characterization Techniques for Phase Identification and Stability Assessment

Reliable characterization is essential for confirming the synthesis of the desired this compound phase and for understanding its stability.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in a sample. Each crystalline phase has a unique diffraction pattern, which serves as a "fingerprint."

-

γ-Bi₂WO₆ (Orthorhombic) : The XRD pattern of the low-temperature orthorhombic phase of Bi₂WO₆ shows characteristic diffraction peaks corresponding to the JCPDS card No. 39-0256 or 79-2381.[11][16]

-

Other Phases : The presence of other phases, such as Bi₂W₂O₉ or unreacted precursors, can be identified by the presence of their characteristic diffraction peaks.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and local atomic environment.

-

γ-Bi₂WO₆ : The Raman spectrum of orthorhombic Bi₂WO₆ exhibits several characteristic peaks. The most intense bands are typically observed in the 700-900 cm⁻¹ region, which are attributed to the symmetric and antisymmetric stretching modes of the W-O bonds within the WO₆ octahedra.[9][17] Specifically, strong peaks around 792 cm⁻¹ and 827 cm⁻¹ are signatures of the antisymmetric and symmetric O-W-O stretching modes, respectively.[9] Lower frequency modes correspond to the bending vibrations of the WO₆ octahedra and the Bi-O bonds.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for the different phases of this compound discussed in this guide.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Band Gap (eV) | BET Surface Area (m²/g) (Hydrothermal) |

| γ-Bi₂WO₆ | Orthorhombic | Pca2₁ | a = 5.457, b = 16.435, c = 5.438[11] | 2.59 - 2.8[13][18] | 21.6 - 35.8[19] |

| β-Bi₂WO₆ | Orthorhombic | B2cb | - | - | - |

| α-Bi₂WO₆ | Monoclinic | A2/m | - | - | - |

| Bi₂W₂O₉ | Orthorhombic | Pna2₁ / Pbcn | a ≈ 5.4, b ≈ 5.4, c ≈ 23.7 | ~2.8 | - |

| Bi₁₄W₂O₂₇ | - | - | - | ~2.63[7] | - |

Conclusion and Future Outlook

This guide has provided a detailed overview of the different phases of this compound, with a focus on their crystal structures, stability, synthesis, and characterization. By understanding the fundamental principles that govern the formation of these materials, researchers can more effectively tailor their properties for a wide range of applications. The provided protocols and characterization data serve as a foundation for the reproducible synthesis and reliable identification of specific this compound phases.

Future research in this field will likely focus on the development of novel synthesis strategies to create more complex nanostructures with enhanced functionalities. Further investigation into the thermodynamic and kinetic aspects of phase transformations will also be crucial for designing materials with improved stability and performance under operational conditions. The continued exploration of the structure-property relationships in the this compound system holds great promise for advancements in catalysis, electronics, and beyond.

References

-

Influence of synthesis methods on physical and photocatalytic properties of Bi2WO6 for decomposition of organic dyes and Cr(VI). (URL: [Link])

-

Effect of pH in the Hydrothermal Preparation of Bi₂WO₆ Nanostructures. (URL: [Link])

-

Comparison of band edge offset and band gap energy values of WO3, Bi2WO6 and BiFeWO6. (URL: [Link])

-

pH-induced hydrothermal synthesis of Bi2WO6 nanoplates with controlled crystal facets for switching bifunctional photocatalytic. (URL: [Link])

-

High Photocatalytic Activity under Visible Light for a New Morphology of Bi2WO6 Microcrystals. (URL: [Link])

-

Effect of synthesis pH on the physicochemical properties of a synthesized Bi 2 WO 6 and the type of substrate chosen, in assessing its photo-catalytic activities. (URL: [Link])

-

Rationally Designed Bi2M2O9 (M = Mo/W) Photocatalysts with Significantly Enhanced Photocatalytic Activity. (URL: [Link])

-

Synthesis, Characterization of Dy2NdSbO7/Bi2WO6 Heterojunction Photocatalyst and the Application for the Photocatalytic Degradation of Chlorpyrifos under Visible Light Irradiation. (URL: [Link])

-

The band gaps of Bi2WO6 and Bi14W2O27. (URL: [Link])

-

Improved Photocatalytic Activity of Hydrothermally Prepared Bi2WO6 in Degradation of Rhodamine B and Methylene Blue. (URL: [Link])

-

Supporting Information for Synthesis of Ag2CO3/Bi2WO6 heterojunctions with enhanced photocatalytic activity and cycling stability. (URL: [Link])

-

Solid-State Synthesis, Characterization, UV-Induced Coloration and Photocatalytic Activity – The Sr6Bi2O11, Sr3Bi2O6 and Sr2Bi2O5 Bismuthates. (URL: [Link])

-

Effect of pH in the Hydrothermal Preparation of Bi2WO6 Nanostructures. (URL: [Link])

-

Synthesis of Bi2W2O9 from an amorphous complex precursor: Characterization and evaluation of its photocatalytical properties. (URL: [Link])

-

Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties. (URL: [Link])

-

Heat Capacity and Thermodynamic Properties of Photocatalitic Bismuth Tungstate, Bi 2 WO 6. (URL: [Link])

-

Insights into the polymorphism of Bi2W2O9: Single crystal growth and a complete survey of the variable-temperature thermal and dielectric properties. (URL: [Link])

-

pH-induced hydrothermal synthesis of Bi2WO6 nanoplates with controlled crystal facets for switching bifunctional photocatalytic water oxidation/reduction activity. (URL: [Link])

-

Facile synthesis of Pd-doped Bi2WO6 nanoplates used for enhanced visible-light-driven photocatalysis. (URL: [Link])

-

Raman spectra of the Bi2WO6‒F‒, Bi2WO6‒Cl‒ and Bi2WO6‒Br‒ samples. (URL: [Link])

-

Hydrothermal synthesis of BiOX/Bi2WO6/Bi2S3 ternary heterostructures for enhanced solar light photocatalytic degradation of cipr. (URL: [Link])

-

Raman spectra of the a Bi2WO6 and the 1.5C-Bi2WO6 samples and b partial.... (URL: [Link])

-

The formation mechanism of the mesoporous Bi2WO6 sheets. (URL: [Link])

-

Bismuth tungstate Bi 2 WO 6 : a review on structural, photophysical and photocatalytic properties. (URL: [Link])

-

Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties. (URL: [Link])

-

Hydrothermal synthesis of Bi2WO6 with a new tungsten source and enhanced photocatalytic activity of Bi2WO6 hybridized with C3N4. (URL: [Link])

-

Morphologies analyzed by SEM of Bi 2 W 2 O 9 powders synthesised by a solid state reaction.. (URL: [Link])

-

Temperature‐controlled synthesis of bismuth tungstate with enhanced photochromic properties. (URL: [Link])

-

Synthesis and application of Bi2WO6 for the photocatalytic degradation of two typical fluoroquinolones under visible light irradiation. (URL: [Link])

-

Synthesis and application of Bi2WO6 for the photocatalytic degradation of two typical fluoroquinolones under visible light irradiation. (URL: [Link])

-

Two-Dimensional Bi2WO6 Nanosheets as a Robust Catalyst toward Photocyclization. (URL: [Link])

-

Effect of pH in the Hydrothermal Preparation of Bi2WO6 Nanostructures. (URL: [Link])

-

Characterization of Bi2WO6 single crystals by X-ray diffraction, scanning electron microscopy, X-ray photoelectron spectroscopy and optical absorption. (URL: [Link])

-

Synthesis, Characterization and Visible-Light Photocatalytic Properties of Bi2WO6 and Bi2W2O9 Obtained by Co-Precipitation Method. (URL: [Link])

-

In Situ Formation of Z-Scheme Bi2WO6/WO3 Heterojunctions for Gas-Phase CO2 Photoreduction with H2O by Photohydrothermal Treatment. (URL: [Link])

-

Hydrothermal synthesis and structural optimization of Bi2O3/Bi2WO6 nanocomposites for synergistic photodegradation of Indigo Carmine dye. (URL: [Link])

-

Nanoarchitechtonic Marvels: Pioneering One-Pot Synthesis of Bi2WO6 Nanostructures for Breakthrough in Symmetric Supercapacitor Innovation. (URL: [Link])

-

Synthesis and Electrocatalytic Activity of Bismuth Tungstate Bi 2 WO 6 for Rhodamine B Electro-Oxidation. (URL: [Link])

-

LAYERED BISMUTH TUNGSTATE: HETEROGENEOUS PHOTOCATALYSIS FOR ENVIRONMENTAL REMEDIATION. (URL: [Link])

-

Fabrication of Wide-Range-Visible Photocatalyst Bi2WO6-x nanoplates via Surface Oxygen Vacancies. (URL: [Link])

-

Bismuth tungstate Bi 2 WO 6 : a review on structural, photophysical and photocatalytic properties. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cce.researchcommons.org [cce.researchcommons.org]

- 4. Bismuth tungstate Bi 2 WO 6 : a review on structural, photophysical and photocatalytic properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01987J [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High Photocatalytic Activity under Visible Light for a New Morphology of Bi2WO6 Microcrystals | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. yonghu.zjnu.edu.cn [yonghu.zjnu.edu.cn]

- 12. Effect of synthesis pH on the physicochemical properties of a synthesized Bi<sub>2</sub>WO<sub>6</sub> and the type of substrate chosen, in assessing its photo-catalytic activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. ias.ac.in [ias.ac.in]

- 15. Synthesis and Electrocatalytic Activity of Bismuth Tungstate Bi2WO6 for Rhodamine B Electro-Oxidation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of pH in the Hydrothermal Preparation of Bi2WO6 Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Frameworks of Bismuth Tungsten Oxide: From Electronic Structure to Bio-Active Interfaces

Executive Summary

Bismuth Tungsten Oxide (

This technical guide synthesizes advanced theoretical insights—primarily derived from Density Functional Theory (DFT) and Many-Body Perturbation Theory (MBPT)—to explain the material's physicochemical behavior. It provides a validated computational protocol for modeling these properties, bridging the gap between ab initio simulation and experimental application.

Crystal Architecture & Ferroelectric Origins[2]

The defining characteristic of

-

Fluorite-like layers:

[4] -

Perovskite-like layers:

Structural Phase Transitions

Theoretical studies confirm that the room-temperature ferroelectricity of

-

Ground State (

): The stable orthorhombic ferroelectric phase. -

High-Temperature (

): The paraelectric monoclinic phase (above 950°C).[2]

Lattice Parameters: Theory vs. Experiment

Accurate modeling requires the correct choice of exchange-correlation functionals. Standard PBE (Perdew-Burke-Ernzerhof) tends to overestimate lattice constants, while PBEsol (PBE for solids) or HSE06 (Heyd-Scuseria-Ernzerhof) provides better agreement with X-ray Diffraction (XRD) data.

Table 1: Comparative Lattice Parameters for Orthorhombic

| Parameter | Experimental (XRD) [1] | DFT (PBE) [2] | DFT (HSE06) [3] | Deviation (HSE06) |

| a (Å) | 5.436 | 5.482 | 5.441 | < 0.1% |

| b (Å) | 16.427 | 16.610 | 16.450 | ~0.14% |

| c (Å) | 5.457 | 5.512 | 5.462 | < 0.1% |

Electronic Structure & Optical Properties[5][6][7][8][9]

The electronic structure is the engine of

The Band Gap Debate: Direct vs. Indirect

Early PBE calculations suggested a direct band gap.[5] However, advanced Quasi-Particle (GW) and Hybrid Functional (HSE06) calculations, which correct the self-interaction error, reveal an indirect band gap character with a direct transition very close in energy.

-

Valence Band Maximum (VBM): Dominated by hybridized O 2p and Bi 6s orbitals.[6][7] The Bi 6s states are crucial; they disperse the top of the valence band, significantly lowering the effective mass of holes (

) and enhancing mobility [2]. -

Conduction Band Minimum (CBM): Composed primarily of W 5d orbitals with minor Bi 6p contributions.[7]

Table 2: Band Gap Benchmarking

| Method | Band Gap ( | Nature | Accuracy relative to Exp |

| DFT (PBE) | ~2.0 eV | Direct | Underestimated (Standard DFT error) |

| DFT (HSE06) | 2.75 eV | Indirect | High (Matches optical absorption) |

| GW Approximation | 2.8 - 2.9 eV | Indirect | High (Physically rigorous) |

| Experimental | 2.7 - 2.8 eV | -- | Reference Value [4] |

Optical Response & Excitons

For biosensing and photocatalysis, the dielectric function

-

Excitonic Effects: Solving the Bethe-Salpeter Equation (BSE) on top of GW calculations shows strong electron-hole interactions, which are vital for understanding the fluorescence quenching mechanisms used in biosensors [5].

Surface Chemistry & Biosensing Interface

In drug development and biosensing, the interaction between the

Surface Energy and Stability

Theoretical modeling indicates that the (010) facet is thermodynamically most stable but the (001) facet exposes the

Mechanism of Bio-Activity

The material's antibacterial and sensing properties rely on the generation of Reactive Oxygen Species (ROS) and surface charge modulation.

-

ROS Generation: Under visible light,

in the CB reduces -

Sensing Transduction: When a target molecule (e.g., Glucose) adsorbs onto the surface, it alters the local electron density. DFT studies calculate the Adsorption Energy (

) to predict sensitivity:

Visualization: Photocatalytic & Sensing Pathway

Figure 1: Mechanistic pathway of photo-excitation and bio-analyte interaction on the Bi₂WO₆ surface.

Computational Protocol: Validated Workflow

For researchers aiming to replicate or extend these findings, the following computational workflow is recommended. This protocol ensures convergence and accuracy, particularly for the complex Aurivillius structure.

Software & Functionals

-

Codes: VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Basis Set: Plane-wave basis set with Projector Augmented Wave (PAW) pseudopotentials.

-

Cutoff Energy: 500 eV (Required for hard O and W potentials).

Step-by-Step Methodology

-

Structural Relaxation (PBEsol):

-

Use PBEsol for accurate lattice geometry.

-

Force convergence criterion:

eV/Å. -

Critical: Allow both ionic positions and cell volume to relax (ISIF=3 in VASP).

-

-

Static Electronic Calculation (HSE06 + SOC):

-

Use the relaxed structure.

-

Switch to Hybrid Functional (HSE06) with 25% exact exchange.

-

Enable Spin-Orbit Coupling (LSORBIT = .TRUE.).

-

Note: This step is computationally expensive but non-negotiable for accurate band gaps.

-

-

Optical Properties (Frequency Dependent Dielectric Matrix):

-

Calculate the imaginary part of the dielectric function

. -

Sum over empty states (NBANDS must be 3x number of occupied bands).

-

Visualization: Computational Workflow

Figure 2: Validated DFT simulation workflow for Aurivillius phase oxides.

Emerging Applications in Drug Development

While traditionally a photocatalyst,

-

Photo-electrochemical (PEC) Biosensors:

-

The visible-light band gap (2.75 eV) allows for low-power excitation sources (LEDs) rather than UV lasers, preventing damage to biological samples.

-

Mechanism:[8][9] The photocurrent generated is proportional to the concentration of the analyte (e.g., glutathione, glucose) which acts as a hole scavenger [6].

-

-

Antibacterial Coatings:

-

Theoretical modeling of ROS generation predicts high efficacy against E. coli and S. aureus. The valence band potential (+2.8 V vs NHE) is positive enough to generate

radicals that disrupt bacterial cell walls.

-

-

Drug Delivery Carriers:

-

The layered structure allows for intercalation of small molecules. DFT calculations of interlayer spacing (van der Waals corrections required) can predict drug loading capacities.

-

References

-

Tamar, M. et al. "New Insights into Bi2WO6 Properties as a Visible-Light Photocatalyst." ResearchGate.[6][10][11] Link

-

RSC Publishing. "First-principles study on the electronic and optical properties of Bi2WO6." Royal Society of Chemistry. Link

-

NIH/PMC. "Materials Database from All-electron Hybrid Functional DFT Calculations." National Institutes of Health. Link

-

ACS Publications. "Why Does Bi2WO6 Visible-Light Photocatalyst Always Form as Nanoplatelets?" Inorganic Chemistry. Link

-

LUMS. "Electronic and Optical properties of Bi2WO6: DFT + BSE calculations." Lahore University of Management Sciences. Link

-

RSC Publishing. "The versatile biomedical applications of bismuth-based nanoparticles and composites." Royal Society of Chemistry. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bismuth tungstate Bi2WO6: a review on structural, photophysical and photocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: The Aurivillius Phase Architecture of Bi₂WO₆

From Crystallographic Theory to Bio-Functional Applications

Executive Summary

Bismuth Tungstate (Bi₂WO₆) represents the simplest member (

Crystallographic Architecture: The Paradigm

The Aurivillius family follows the general formula

Structural Logic

Unlike higher-order Aurivillius phases (e.g.,

-

Room Temperature Phase: Orthorhombic, Space Group

(or -

High-Temperature Phase (>960°C): Monoclinic

or Tetragonal. -

Lattice Parameters (Typical):

Å,

Visualization of the Stacking Sequence

The following diagram illustrates the alternating stacking sequence that defines the electronic confinement and catalytic potential of the material.

Figure 1: Schematic representation of the alternating fluorite and perovskite layers along the c-axis, creating the internal electric field essential for charge separation.

Precision Synthesis: Hydrothermal Morphology Control

To achieve high specific surface area and specific facet exposure (e.g., {001} facets), hydrothermal synthesis is the preferred protocol over solid-state reactions. The following protocol is self-validating through pH monitoring.

Reagents & Causality

-

Bismuth Nitrate Pentahydrate (

): Source of -

Sodium Tungstate (

): Source of -

Surfactant (CTAB or PVP): Optional but recommended for controlling nanosheet thickness (2D growth restriction).

Step-by-Step Protocol (Nanosheet Focus)

| Step | Action | Technical Rationale |

| 1 | Dissolve 2 mmol | Acidic environment prevents precipitation of bismuth sub-salts. |

| 2 | Dissolve 1 mmol | Prepares the tungstate precursor. |

| 3 | Dropwise addition of Tungstate to Bismuth solution. | Critical Point: A white precipitate forms immediately. Vigorous stirring ensures homogeneity. |

| 4 | pH Adjustment: Adjust to pH 1.0–2.0 using NaOH. | Low pH favors laminar growth (nanosheets). pH > 6 tends to form flower-like 3D superstructures. |

| 5 | Hydrothermal Treatment: 160°C for 20 hours. | High pressure/temp drives the crystallization of the orthorhombic phase from the amorphous precursor. |

| 6 | Wash & Dry: Ethanol/Water wash, dry at 60°C. | Removes ionic byproducts ( |

Synthesis Workflow Diagram

Figure 2: Hydrothermal workflow highlighting pH as the critical variable for morphological divergence (2D sheets vs. 3D flowers).

Electronic & Optical Properties[1][4][5][6][7][8]

Bi₂WO₆ is a narrow band-gap semiconductor, making it responsive to visible light—a distinct advantage over TiO₂.[4]

-

Band Gap (

): ~2.7 – 2.8 eV. -

Valence Band (VB): Hybridized O-2p and Bi-6s orbitals. The Bi-6s states raise the VB edge, narrowing the gap.

-

Conduction Band (CB): Primarily W-5d orbitals.

-

Ferroelectricity: The non-centrosymmetric orthorhombic structure allows for spontaneous polarization, which assists in separating photo-generated electron-hole pairs, reducing recombination rates.

Functional Applications: From Materials to Bio-Interface

Photocatalytic Mechanism

The fundamental utility of Bi₂WO₆ lies in its ability to generate Reactive Oxygen Species (ROS) under visible light.

-

Oxidation: Holes (

) in the VB oxidize -

Reduction: Electrons (

) in the CB reduce

Bio-Interface & Antimicrobial Potential

For the drug development and bio-application audience, Bi₂WO₆ is emerging as a potent antimicrobial agent and biosensing platform .

-

Mechanism: The generated ROS (

, -

Advantage: Unlike silver nanoparticles, Bi₂WO₆ offers a non-leaching, light-activated mechanism that reduces environmental toxicity risks.

-

Drug Delivery Carrier: The flower-like mesoporous structures (synthesized at pH ~7) possess high surface areas (>40 m²/g), suitable for loading small molecule drugs for sustained release.

Mechanism of Action Diagram

Figure 3: Charge transfer pathway showing the generation of ROS responsible for both pollutant degradation and antimicrobial activity.

References

-

Kudo, A., & Hijii, S. (1999). H2 and O2 Evolution from Aqueous Solutions on Bi₂WO₆ Photocatalyst under Visible Light Irradiation. Chemistry Letters.

-

Zhang, L., Wang, H., et al. (2011). Synthesis, photocatalytic activities and degradation mechanism of Bi₂WO₆ toward crystal violet dye. Catalysis Today.

-

Zhang, X., Ai, Z., et al. (2007). Generalized One-Pot Synthesis, Characterization, and Photocatalytic Activity of Hierarchical BiOX (X=Cl, Br, I) Nanoplate Microspheres. Materials Chemistry and Physics. (Contextual reference for Bi-based morphology control).

-

Ren, X., et al. (2021). Characterization and Evaluation of Layered Bi₂WO₆ Nanosheets as a New Antibacterial Agent. MDPI.

-

Shang, M., Wang, W., & Xu, J. (2009). Bi₂WO₆ Nanocrystals with High Photocatalytic Activities under Visible Light Irradiation. Crystal Growth & Design.

Sources

Solvothermal synthesis of bismuth tungsten oxide for beginners.

An In-Depth Technical Guide to the Solvothermal Synthesis of Bismuth Tungsten Oxide

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the solvothermal synthesis of this compound (Bi₂WO₆). Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, grounding protocols in established scientific principles to ensure both accuracy and reproducibility.

Introduction: The Significance of this compound and Its Synthesis

This compound (Bi₂WO₆) is the simplest member of the Aurivillius family of layered perovskite-type oxides, composed of (Bi₂O₂)₂⁺ layers interleaved with perovskite-like (WO₄)²⁻ layers.[1] This structure endows it with unique electronic and physicochemical properties, including ferroelectricity, piezoelectricity, and notable photocatalytic activity under visible light irradiation.[1][2] Its narrow band gap of approximately 2.8 eV allows it to absorb a significant portion of the solar spectrum, making it a promising candidate for applications in environmental remediation, such as the degradation of organic pollutants in wastewater, and in solar energy conversion.[2][3]

The synthesis method is critical to unlocking the potential of Bi₂WO₆. While techniques like solid-state reaction and sol-gel exist, solvothermal synthesis has emerged as a superior method for producing advanced nanomaterials with precise control over their final properties.[1][4][5] Solvothermal synthesis, an evolution of the hydrothermal method, involves chemical reactions in a sealed vessel (an autoclave) using a solvent at temperatures above its boiling point.[4][6] The resulting high pressure and temperature facilitate the dissolution and recrystallization of precursors that are typically insoluble under ambient conditions, enabling exquisite control over the product's particle size, morphology, and crystallinity.[4][7] This guide will focus exclusively on this versatile and powerful technique.

The Foundation: Principles of Solvothermal Synthesis

Solvothermal synthesis operates on the principle of increasing the solvent's properties by heating it in a closed system. As the temperature rises, the pressure inside the autoclave increases, which in turn elevates the solvent's boiling point and enhances its solvating power. These conditions create a unique reaction environment where:

-

Enhanced Solubility: Precursors that are sparingly soluble at room temperature can be fully dissolved, ensuring a homogeneous reaction medium and uniform nucleation.

-

Controlled Crystallization: The reaction proceeds under thermodynamic control, allowing for the slow and orderly growth of crystals. By carefully tuning parameters, the nucleation and growth processes can be manipulated to yield specific morphologies.

-

Versatility of Solvents: Unlike the hydrothermal method which is limited to water, solvothermal synthesis can employ a wide range of organic solvents (e.g., alcohols, glycols). The choice of solvent is not merely incidental; it profoundly impacts the reaction kinetics and the final product's characteristics by influencing precursor solubility, acting as a capping agent, and modifying the surface tension during crystal growth.[6][8]

The primary advantage of this method is the direct formation of crystalline products from the solution, often without the need for post-synthesis high-temperature calcination, which can cause particle aggregation.[7]

Crafting the Nanostructure: Key Parameters and Their Causal Effects

The success of a solvothermal synthesis lies in the precise control of its experimental parameters. Each variable is a lever that can be adjusted to tailor the physicochemical properties of the resulting Bi₂WO₆.

The Role of the Solvent System

The solvent is arguably one of the most influential parameters in solvothermal synthesis.[7] Its physical properties—polarity, boiling point, and viscosity—directly influence the morphology, crystallite size, and surface area of the Bi₂WO₆ nanoparticles. A comparative study using different solvents highlights this causality:

-

Ethylene Glycol (EG): As a high-boiling point, viscous solvent, EG often promotes the formation of smaller, more uniform nanoparticles. It can act as a capping agent, adsorbing onto the crystal facets and hindering further growth, which leads to a smaller crystallite size and, consequently, a higher specific surface area.[1][8]

-

Deionized Water (DIW): As a highly polar solvent, water facilitates the hydrolysis of metal salt precursors. It typically results in larger particle sizes compared to EG.[8]

-

Methanol (MT): With a lower boiling point and viscosity, methanol often leads to the largest particle sizes and lowest surface area among the three.[8]

Table 1: Influence of Solvent on Bi₂WO₆ Properties

| Solvent | Average Crystallite Size (nm) | BET Surface Area (m²/g) | Rationale for Outcome |

|---|---|---|---|

| Ethylene Glycol | ~9.2[8] | 56.5[8] | High viscosity and capping effect limit crystal growth, promoting smaller particles and higher surface area. |

| Deionized Water | Larger than EG[8] | Lower than EG[8] | Lower viscosity and lack of capping effect allow for more extensive crystal growth. |

| Methanol | Largest of the three[8] | Lowest of the three[8] | Low boiling point and viscosity provide an environment conducive to rapid crystal growth and lower surface area. |

Reaction Temperature and Duration

Temperature and time are codependent variables that control the kinetics of crystal nucleation and growth.

-

Temperature: Higher temperatures increase the reaction rate and can lead to larger and thicker flake-like structures.[9] There is a minimum temperature threshold (e.g., above 110 °C) required for the formation of the crystalline Bi₂WO₆ phase.[9] Temperatures ranging from 140 °C to 200 °C have been shown to successfully produce single-phase Bi₂WO₆.[9][10]

-

Time: A sufficient reaction time (typically 8-48 hours) is necessary to ensure complete reaction and crystallization.[9] While longer times can sometimes lead to more well-defined structures, studies have shown that beyond a certain point (e.g., 8 hours), time has a relatively minor effect on the overall morphology compared to other parameters.[9]

Precursor Selection and pH Control

The choice of bismuth and tungsten precursors and the pH of the reaction medium are critical for controlling the final morphology.

-

Precursors: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) are the most commonly used, cost-effective, and reliable precursors for this synthesis.[8][11]

-

pH (NaOH Content): The pH of the precursor solution has the most dramatic influence on the resulting morphology of Bi₂WO₆.[9] By adjusting the concentration of a base like NaOH, the growth habit of the crystals can be fundamentally altered:

-

Acidic Conditions (pH 1-4): In this range, Bi₂WO₆ tends to grow into two-dimensional nanosheets due to its intrinsic anisotropic crystal structure. These high-energy nanosheets then readily self-assemble into flower-like hierarchical microspheres to minimize surface energy.[9]

-

Near-Neutral to Weakly Basic Conditions (pH 5-9): The morphology shifts to irregular, flake-like structures.[9]

-

Basic Conditions (pH 10-11): The product changes again, forming uniform sphere-like nanoparticles.[9]

-

This pH-dependent morphological control is a powerful tool for tailoring the material's properties for specific applications, as photocatalytic activity is often highly dependent on the exposed crystal facets and surface area.[9]

A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the solvothermal synthesis of Bi₂WO₆ nanocrystals, designed for reproducibility and validation.

Safety Precautions

Solvothermal synthesis involves high temperatures, high pressures, and potentially hazardous chemicals. Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles (splash-proof), a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[12]

-

Ventilation: Handle all solvents and precursors in a certified chemical fume hood to avoid inhalation of volatile or toxic fumes.[12][13]

-

Autoclave Handling: Never fill the Teflon liner beyond two-thirds (2/3) of its total volume to allow for thermal expansion and pressure buildup.[13][14] Ensure the autoclave is sealed correctly and never attempt to open it while it is hot or under pressure.[14] Allow it to cool to room temperature naturally.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[13]

Materials and Reagents

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, analytical grade)

-

Sodium tungstate (VI) dihydrate (Na₂WO₄·2H₂O, analytical grade)

-

Ethylene glycol (EG, analytical grade)

-

Absolute ethanol (analytical grade)

-

Deionized (DI) water

-

100 mL Teflon-lined stainless-steel autoclave

Step-by-Step Synthesis Procedure

This protocol is adapted from a proven method for synthesizing Bi₂WO₆ nanocrystals with high surface area.[8]

-

Precursor Preparation (Solution A): In a fume hood, dissolve 2.91 g of bismuth nitrate pentahydrate in 25 mL of ethylene glycol in a 100 mL beaker. Stir vigorously with a magnetic stirrer until a clear, homogeneous solution is formed.

-

Precursor Preparation (Solution B): In a separate beaker, dissolve 0.99 g of sodium tungstate dihydrate in 25 mL of ethylene glycol. Stir until fully dissolved.

-

Mixing and Precipitation: While stirring Solution A vigorously, add Solution B dropwise. A white precipitate will form immediately. Continue stirring the resulting suspension for an additional 30-60 minutes to ensure complete mixing.

-

Solvothermal Reaction: Transfer the white suspension into the 100 mL Teflon liner of the autoclave. Do not exceed 2/3 of the liner's volume.

-

Sealing and Heating: Seal the autoclave tightly and place it in a programmable laboratory oven. Heat the autoclave to 160 °C (433 K) and maintain this temperature for 20 hours.[8]

-

Cooling and Collection: After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench or force cool. Once cooled, carefully open the autoclave in a fume hood.

-

Washing and Purification: Collect the resulting yellow precipitate by centrifugation. Wash the product several times with deionized water and absolute ethanol to remove any residual ions and organic solvent.

-

Drying: Dry the final yellow powder in a drying oven at 60-80 °C overnight.

-

Storage: Store the synthesized Bi₂WO₆ powder in a labeled vial for characterization.

Workflow Visualization

The entire process, from preparation to characterization, can be visualized as follows:

Caption: Experimental workflow for solvothermal synthesis of Bi₂WO₆.

Validation: Characterizing the Final Product

To confirm the successful synthesis of Bi₂WO₆ and to understand its properties, a suite of characterization techniques is essential.

-

X-Ray Diffraction (XRD): This is the primary technique to verify the crystal structure and phase purity. The diffraction pattern should match the standard pattern for orthorhombic Bi₂WO₆ (JCPDS card No. 73-2020).[11] The absence of other peaks indicates a pure sample. The average crystallite size can be estimated from the peak broadening using the Scherrer equation.

-

Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., nanosheets, flower-like spheres, flakes) and size distribution of the synthesized particles.[9]

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical properties, specifically the band gap energy (Eg). The absorption edge of Bi₂WO₆ is typically in the visible region, and the band gap can be calculated from a Tauc plot.[11][15]

-

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption measurements are used to determine the specific surface area of the powder, a critical parameter for applications in catalysis and photocatalysis.[8]

Causality Diagram: Parameter-Property Relationships

The interplay between synthesis parameters and final material properties is complex but predictable. This diagram illustrates the key cause-and-effect relationships in the solvothermal synthesis of Bi₂WO₆.

Caption: Key parameter influences on final Bi₂WO₆ properties.

Conclusion

The solvothermal method is a robust and highly controllable route for the synthesis of this compound nanomaterials. By understanding and manipulating key parameters such as the solvent system, temperature, and pH, researchers can precisely tailor the morphology, crystallite size, and surface area of Bi₂WO₆. This level of control is paramount for optimizing its performance in advanced applications, particularly in visible-light photocatalysis. The protocol and insights provided in this guide serve as a foundational framework for the successful and reproducible synthesis of this important functional material.

References

- Solvothermal Synthesis: A Critical Review of Industrial Applications. (2025, September 25). Vertex AI Search.

- Structure and photocatalytic activity of bismuth tungstate nanoparticles synthesized by one-step solvothermal method. (n.d.). ResearchGate.

- Regulatory Implications of Solvothermal Synthesis Techniques. (2025, September 25). Vertex AI Search.

- Solvothermal Technique Guidelines. (n.d.). Washington State University.

- Sustainable Hydrothermal and Solvothermal Synthesis of Advanced Carbon Materials in Multidimensional Applications: A Review. (2021, September 6). MDPI.

- Solvothermal synthesis – Knowledge and References. (n.d.). Taylor & Francis Online.

- The preparation and characterization of composite this compound with enhanced visible light photocatalytic activity. (n.d.). CrystEngComm (RSC Publishing).

- Synthesis of nanoparticles via solvothermal and hydrothermal methods. (2015, September 18). Georgia Southern University.

- Solvothermal Synthesis and Material Characterization of Bismuth Tungstate (Bi2WO6) Micro/Nanoparticles: A Comparative Study. (n.d.). AIP Publishing.

- Solvothermal synthesis of metal oxide nanoparticles: A review of applications, challenges, and future perspectives. (2025, June 20). ResearchGate.

- Effect of Experimental Parameters on the Hydrothermal Synthesis of Bi2WO6 Nanostructures. (n.d.). PMC.

- Preparation and Characterization of Bismuth Tungstate Polycrystalline Flake-Ball Particles for Photocatalytic Reactions. (2025, August 6). ResearchGate.

- Synthesis and application of Bi2WO6 for the photocatalytic degradation of two typical fluoroquinolones under visible light irrad. (2019, September 3). RSC Publishing.

- The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties. (2020, January 30). RSC Publishing.

- Synthesis and Electrocatalytic Activity of Bismuth Tungstate Bi 2 WO 6 for Rhodamine B Electro-Oxidation. (2022, November 1). MDPI.

- Solvothermal synthesis and material characterization of bismuth tungstate (Bi2WO6) micro/nanoparticles: A comparative study. (n.d.). ResearchGate.

- Facile one-pot solvothermal method to synthesize solar active Bi>2>WO>6> for photocatalytic degradation of organic dye. (2019, September 15). Universiti Malaya.

- Solvothermal Synthesis and Characterization of Bi2O3Nanoparticles Zisheng JIANG , Yajun WANG , Peng LI , Changgen FENG. (n.d.). Atlantis Press.

- Solvothermal synthesis, morphology, and optical properties of Bi2O3 and Bi/Bi2O2.75 powders. (2025, August 7). ResearchGate.

- Bismuth tungstate Bi 2 WO 6 : a review on structural, photophysical and photocatalytic properties. (2023, June 9). RSC Publishing.

- Safe Work Instructions for Working With Solvents. (n.d.). Safety First Consulting.

- Solvothermal preparation of Bi2WO6 nanocrystals with improved visible light photocatalytic activity. (2025, October 28). ResearchGate.

- Influence of synthesis methods on physical and photocatalytic properties of Bi2WO6 for decomposition of organic dyes and Cr(VI). (n.d.). Springer.

- FACILE SYNTHESIS OF BISMUTH OXIDE NANOPARTICLES BY A HYDROLYSIS SOLVOTHERMAL ROUTE AND THEIR VISIBLE LIGHT PHOTOCATALYTIC ACTI. (2015, March 15). Environmental Engineering and Management Journal.

- Synthesis and characterization of Bi2O3 NPS and photocatalytic application with methylene blue. (2021, July 23). Chalcogenide Letters.

- Biosynthesis, Characterization, and Applications of Bismuth Oxide Nanoparticles Using Aqueous Extract of Beta Vulgaris. (2022, August 15). Chemical Methodologies.

- Synthesis and characterization of Bismuth oxide nanoparticles via sol-gel method. (n.d.). American Journal of Engineering Research.

- Effect of Metal Doping in Bi2WO6 Micro-flowers for Enhanced Photoelectrochemical Water Splitting. (n.d.). The University of Liverpool Repository.